5-Bromo-2-hydroxy-4-methylbenzoic acid
Overview
Description
5-Bromo-2-hydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
5-Bromo-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methylbenzoic acid using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with carbonyl groups replacing the hydroxyl group.
Esters: Various esters formed by reacting with different alcohols.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .
Comparison with Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-hydroxybenzoic acid: Lacks the methyl group, which affects its steric and electronic properties.
5-Bromo-4-methylbenzoic acid: Lacks the hydroxyl group, altering its reactivity in oxidation and esterification reactions.
Uniqueness: 5-Bromo-2-hydroxy-4-methylbenzoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEIVUHCRPYYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288113 | |
Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-35-4 | |
Record name | 6623-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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